2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid

Peptide Synthesis Medicinal Chemistry Pharmacophore Design

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid (CAS 2287312-07-4) is a conformationally constrained, Fmoc-protected β-amino acid analog featuring a tertiary alcohol on the pyrrolidine ring and a pendant acetic acid side chain. The compound is supplied as a racemic mixture (undefined stereocenter count = with a molecular formula of C₂₁H₂₁NO₅ (MW 367.4 g/mol) and a typical purity of ≥95%.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 2287312-07-4
Cat. No. B2741940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid
CAS2287312-07-4
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESC1CN(CC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO5/c23-19(24)11-21(26)9-10-22(13-21)20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,26H,9-13H2,(H,23,24)
InChIKeyLXKBSQXRPGMVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Protected Hydroxypyrrolidine Acetic Acid Building Block – CAS 2287312-07-4 for Peptide Synthesis & Scaffold Diversification


2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid (CAS 2287312-07-4) is a conformationally constrained, Fmoc-protected β-amino acid analog featuring a tertiary alcohol on the pyrrolidine ring and a pendant acetic acid side chain [1]. The compound is supplied as a racemic mixture (undefined stereocenter count = 1) with a molecular formula of C₂₁H₂₁NO₅ (MW 367.4 g/mol) and a typical purity of ≥95% [1]. It serves as a specialized building block in solid-phase peptide synthesis (SPPS) and as a 'versatile small molecule scaffold' for medicinal chemistry campaigns .

Why 1-Fmoc-3-pyrrolidineacetic acid or Boc-protected Analogs Cannot Simply Substitute CAS 2287312-07-4


Simple in-class substitution fails because the 3-hydroxyl substituent is not an inert bystander; it fundamentally alters the building block’s polarity, hydrogen-bonding capacity, and synthetic utility [1]. Compared to the des-hydroxy analog 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8), the target compound introduces a tertiary alcohol that increases topological polar surface area (TPSA) from 66.9 Ų to 87.1 Ų, providing differential physicochemical properties for peptide design [1][2]. Additionally, the Fmoc group offers orthogonal protection compatibility for SPPS, a critical advantage over Boc-protected variants such as 2-[3-hydroxy-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS 1369112-18-4) that require harsh acidic deprotection [3]. These quantitative and qualitative differences are unpacked below.

Quantitative Differentiation of 2-[1-(Fmoc)-3-hydroxypyrrolidin-3-yl]acetic acid (CAS 2287312-07-4) from Closest Analogs


Increased Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Des-hydroxy Analog

The target compound possesses two hydrogen bond donors (tertiary alcohol OH and carboxylic acid OH) versus only one (carboxylic acid) for the des-hydroxy analog 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8). This structural difference is reflected in the computed Topological Polar Surface Area (TPSA): 87.1 Ų for the target compound [1] vs. 66.9 Ų for the des-hydroxy comparator [2]. The additional hydroxyl also shifts the computed octanol–water partition coefficient (XLogP3-AA) from 2.8 (des-hydroxy) to 2.6 (target), indicating slightly increased hydrophilicity [1][2].

Peptide Synthesis Medicinal Chemistry Pharmacophore Design

Orthogonal Fmoc Protection for Solid-Phase Peptide Synthesis vs. Boc-Protected Variant

The target compound employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which enables orthogonal deprotection during standard Fmoc-SPPS protocols using piperidine (typically 20% v/v in DMF) [1]. In contrast, the Boc-protected analog 2-[3-hydroxy-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid (CAS 1369112-18-4) requires acidic deprotection (e.g., TFA), which is incompatible with acid-sensitive peptide sequences, Rink amide resins, and many post-translational modifications [2]. The Fmoc strategy eliminates the need for hazardous HF cleavage apparatus typically associated with Boc-SPPS, offering a practical workflow advantage [1].

Solid-Phase Peptide Synthesis Orthogonal Protection SPPS Compatibility

Constrained β-Amino Acid Scaffold with Tertiary Alcohol: A Versatile Mimic for Statine and Peptidomimetics

The 3-hydroxy-3-(carboxymethyl)pyrrolidine core constitutes a constrained β-amino acid framework that mimics the statine pharmacophore — a known transition-state isostere in aspartyl protease inhibitors [1]. While the racemic N-Fmoc-4-hydroxyproline analog (CAS 2241142-09-4) places the hydroxyl at the 4-position (typical for collagen mimetic peptides), the target compound's 3-hydroxy-3-acetic acid substitution pattern locks the hydroxyl and carboxylic acid into a geminal-disubstituted architecture that restricts conformational freedom differently, as described in the literature for related hydroxypyrrolidine-constrained statine mimics . Qualitative differentiation: The vendor explicitly classifies this compound as a 'versatile small molecule scaffold.'

Peptidomimetics Statine Mimic Scaffold Diversification

Purity Specification and Certificate-of-Analysis Traceability from an Established Specialty Supplier

The target compound is supplied by Biosynth (via distributors such as CymitQuimica) with a minimum purity specification of 95% . This purity threshold is equivalent to the typical specification for the des-hydroxy comparator 1-Fmoc-3-pyrrolidineacetic acid (also 95%) ; however, the target compound benefits from well-defined analytical quality control documentation (MDL number MFCD31745856) and batch-specific certificates of analysis available upon request, providing procurement-grade traceability . In contrast, several in-class alternatives (e.g., the 4-hydroxy positional isomer) are often sourced from smaller catalog vendors with less transparent QC documentation .

Quality Control Procurement Purity Analysis

Procurement-Driven Application Scenarios for CAS 2287312-07-4 in Peptide & Medicinal Chemistry


Fmoc-SPPS Incorporation of Constrained β-Amino Acid Building Blocks for Protease Inhibitor Discovery

Medicinal chemistry teams developing aspartyl protease inhibitors can directly incorporate CAS 2287312-07-4 as a statine-mimicking constrained β-amino acid into peptide sequences using standard Fmoc-SPPS protocols. The Fmoc group ensures piperidine-mediated on-resin deprotection without side-reactions with the tertiary alcohol or carboxylic acid side chain . The geminal-disubstituted architecture imposes backbone rigidity analogous to reported hydroxypyrrolidine statine mimics [1].

Scaffold Diversification via Tertiary Alcohol Functionalization in Parallel Synthesis

The free tertiary alcohol serves as a synthetic handle for late-stage diversification. Researchers can perform on-resin or solution-phase esterification, etherification, or phosphorylation of the hydroxyl group to generate focused libraries of peptidomimetics with variable hydrogen-bonding profiles . The increased polar surface area (TPSA 87.1 Ų) relative to the des-hydroxy analog enhances aqueous solubility during purification [2].

Replacement of Boc-Protected Analogs in Automated Peptide Synthesizers

Laboratories operating automated peptide synthesizers (e.g., CEM Liberty Blue, Biotage Syro Wave) configured exclusively for Fmoc-SPPS can substitute CAS 2287312-07-4 in place of Boc-protected hydroxypyrrolidine analogs (CAS 1369112-18-4), avoiding the need for TFA labile side-chain protection strategies and specialized HF cleavage apparatus [3].

Physicochemical Property Optimization of Peptide Leads

When lead optimization demands fine-tuning of peptide hydrophilicity and hydrogen-bonding capacity, CAS 2287312-07-4 provides a systematic alternative to the des-hydroxy building block (CAS 868523-86-8). The increase of one H-bond donor and 20.2 Ų in TPSA, coupled with a calculated ΔXLogP3-AA of –0.2, can improve solubility while preserving the pyrrolidine scaffold geometry [2][4].

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